BenchChemオンラインストアへようこそ!

3-(3-Methylcyclohexyl)piperidine

Medicinal chemistry Synthetic intermediate Piperidine regioisomers

3-(3-Methylcyclohexyl)piperidine (CAS 693772-85-9) is a C-3-substituted piperidine featuring a saturated 3-methylcyclohexyl moiety attached directly to the piperidine ring carbon rather than the nitrogen atom. With molecular formula C₁₂H₂₃N, molecular weight 181.32 g/mol, and a calculated LogP of 2.8123, this secondary amine presents a distinct regioisomeric scaffold compared to the more commonly catalogued N-substituted isomer 1-(3-methylcyclohexyl)piperidine (CAS 46179-98-0).

Molecular Formula C12H23N
Molecular Weight 181.32 g/mol
Cat. No. B13200504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Methylcyclohexyl)piperidine
Molecular FormulaC12H23N
Molecular Weight181.32 g/mol
Structural Identifiers
SMILESCC1CCCC(C1)C2CCCNC2
InChIInChI=1S/C12H23N/c1-10-4-2-5-11(8-10)12-6-3-7-13-9-12/h10-13H,2-9H2,1H3
InChIKeyINSNAWVHPDWICM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Methylcyclohexyl)piperidine (CAS 693772-85-9): Procurement-Relevant Structural and Physicochemical Baseline for Research Sourcing


3-(3-Methylcyclohexyl)piperidine (CAS 693772-85-9) is a C-3-substituted piperidine featuring a saturated 3-methylcyclohexyl moiety attached directly to the piperidine ring carbon rather than the nitrogen atom. With molecular formula C₁₂H₂₃N, molecular weight 181.32 g/mol, and a calculated LogP of 2.8123, this secondary amine presents a distinct regioisomeric scaffold compared to the more commonly catalogued N-substituted isomer 1-(3-methylcyclohexyl)piperidine (CAS 46179-98-0) . The compound is recognized as a key synthetic intermediate en route to the dopamine autoreceptor agonist Preclamol and the PARP inhibitor Niraparib, where the free NH of the piperidine ring serves as a critical functional handle for downstream N-functionalization . Commercial availability is primarily at 95% purity from specialist research chemical suppliers, with the C-3 substitution pattern enabling synthetic transformations inaccessible to N-alkylated analogs .

Why 3-(3-Methylcyclohexyl)piperidine Cannot Be Simply Replaced by N-Substituted or Aromatic Piperidine Analogs


The core differentiation of 3-(3-Methylcyclohexyl)piperidine lies in its C-3 substitution pattern and free secondary amine, which together confer reactivity and biological profile characteristics not shared by its N-substituted positional isomer or aromatic counterparts. Unlike 1-(3-methylcyclohexyl)piperidine, where the substituent occupies the endocyclic nitrogen and blocks further N-functionalization, the target compound retains a nucleophilic NH site essential for late-stage diversification—a property exploited in the synthesis of Preclamol and Niraparib . Moreover, class-level pharmacological evidence from the closely related N-propyl-3-cyclohexylpiperidine series demonstrates that completely aliphatic cyclohexyl-substituted piperidines consistently exhibit higher binding affinity for the D₄ dopamine receptor compared to their aromatic phenyl counterparts, a difference attributed to hydrophobic rather than π-π type receptor interactions [1]. These structural and pharmacological distinctions make generic interchange between regioisomers or between aliphatic and aromatic 3-substituted piperidines scientifically unsound for procurement decisions involving receptor-targeted studies or multistep synthetic campaigns.

Quantitative Differential Evidence for 3-(3-Methylcyclohexyl)piperidine vs. Closest Analogs: A Comparator-Driven Procurement Guide


Regiochemical Differentiation: C-3 vs. N-1 Substitution Determines Synthetic Versatility and Basicity Profile

The target compound 3-(3-Methylcyclohexyl)piperidine (CAS 693772-85-9) is a C-3-substituted secondary amine, whereas its widely catalogued isomer 1-(3-methylcyclohexyl)piperidine (CAS 46179-98-0) is an N-substituted tertiary amine. The target compound possesses a free NH (H-donor count = 1, H-acceptor count = 1) with a calculated LogP of 2.8123, indicating moderate lipophilicity suitable for blood-brain barrier penetration while retaining a protonatable amine for salt formation . In contrast, the N-substituted isomer lacks a hydrogen bond donor, which alters both its physicochemical profile and its synthetic utility: the secondary amine of the target compound can undergo N-alkylation, N-acylation, or N-sulfonylation, whereas the tertiary amine of 1-(3-methylcyclohexyl)piperidine is a synthetic dead-end for further N-functionalization without dealkylation . This functional handle is critical for the documented use of 3-(3-methylcyclohexyl)piperidine as an intermediate in Niraparib synthesis—a role the N-substituted isomer cannot fulfill .

Medicinal chemistry Synthetic intermediate Piperidine regioisomers

D₂ Dopamine Receptor High-Affinity Binding: Quantitative Advantage of 3-Methylcyclohexyl Substitution Over Non-Methylated Cyclohexyl Analog

Direct binding data for 3-(3-Methylcyclohexyl)piperidine itself are absent from the published literature. However, the N-propyl derivative 3-(3-methyl-cyclohexyl)-1-propyl-piperidine (CHEMBL545188, corresponding to compound 3b in Macchia et al.) exhibits a high-affinity Ki of 5 nM at the D₂-like dopamine receptor (bovine retinal membrane preparations, [³H]YM-09151-2 radioligand), compared to 4 nM for the non-methylated analog 3-cyclohexyl-1-propyl-piperidine (CHEMBL542106, compound 3d) [1][2]. Both aliphatic cyclohexylpiperidines outperform their aromatic counterparts: the unsubstituted phenyl analog 2d shows KiH = 39 ± 16 nM, representing an approximately 8- to 10-fold lower affinity [3]. Critically, the 3-methyl substitution on the cyclohexyl ring (3b, Ki = 5 nM) does not significantly diminish affinity relative to the unsubstituted cyclohexyl analog (3d, Ki = 4 nM), whereas the corresponding ortho-methyl aromatic analog (2a) shows KiH = 449 ± 99 nM—approximately 90-fold lower affinity [3]. This demonstrates that cyclohexyl substitution tolerates methyl branching without the dramatic potency loss seen in the aromatic series. The target compound, as the secondary amine precursor to 3b, provides the same 3-methylcyclohexyl pharmacophoric element with a free NH available for tailored N-substitution, offering greater chemical degrees of freedom for SAR exploration .

Dopamine receptor D4 selectivity Structure-activity relationship

D₁/D₂ Selectivity Window: Aliphatic Cyclohexylpiperidines Show >10,000 nM D₁ Affinity, Preserving a Wide Selectivity Margin

For the N-propyl analog 3-(3-methyl-cyclohexyl)-1-propyl-piperidine (CHEMBL545188), the affinity for the D₁-like dopamine receptor is Ki > 10,000 nM ([³H]SCH-23390, bovine retinal membranes), compared to a D₂ high-affinity Ki of 5 nM, yielding a D₁/D₂ selectivity ratio exceeding 2,000-fold [1]. This negligible D₁ engagement is a class-level feature of the cyclohexylpiperidine (CHPE) series: all compounds 3a–3d in Macchia et al. exhibited D₁ Ki values >10,000 nM, while D₂ high-affinity Ki values ranged from 4 to 26 nM depending on methyl substitution pattern [2]. In contrast, the aromatic PPE series (compounds 2a–2d) also showed D₁ Ki >10,000 nM but with generally weaker D₂ engagement (KiH = 39–449 nM), resulting in a less favorable selectivity window by approximately one order of magnitude [2]. The target compound 3-(3-Methylcyclohexyl)piperidine, as the unalkylated secondary amine precursor to 3b, is expected to retain this class-level D₁-sparing property while offering a protonatable amine that can modulate selectivity through N-substituent choice .

Dopamine receptor selectivity D1 vs D2 Off-target profiling

Synthetic Intermediate Utility: Hydrogenation Yield Advantage in Niraparib Piperidine Core Construction

3-(3-Methylcyclohexyl)piperidine is documented as an intermediate in the synthesis of Niraparib's piperidine core via hydrogenation of the corresponding tetrahydropyridine intermediate, reportedly in 68% yield over two steps . This contrasts with the classical Niraparib manufacturing route employing (S)-3-(4-bromophenyl)piperidine, which requires chiral resolution via multiple crystallizations achieving only ~20% yield with 80–90% enantiomeric excess, followed by additional chiral HPLC purification [1]. While the target compound itself is not a direct Niraparib precursor (the drug uses a 3-arylpiperidine core), the 3-cycloalkylpiperidine scaffold serves as a valuable sp³-rich building block for medicinal chemistry programs that benefit from increased molecular complexity and three-dimensionality . The robust two-step synthetic methodology involving directed ortho metalation of pyridine derivatives followed by catalytic hydrogenation enables multigram preparation, positioning 3-(cyclo)alkylpiperidines as versatile intermediates for lead-oriented synthesis .

Niraparib synthesis PARP inhibitor intermediate Catalytic hydrogenation

Stereochemical Complexity: Multiple Diastereomeric Forms Provide Chiral Diversity for Receptor Interaction Profiling

3-(3-Methylcyclohexyl)piperidine possesses two stereogenic centers—the C-3 position of the piperidine ring and the C-3 position of the methylcyclohexyl substituent—yielding up to four possible diastereomers. This stereochemical complexity is directly relevant to receptor pharmacology: in the closely related N-propyl series (compounds 3a–c in Macchia et al.), the 2′-monomethyl, 3′-monomethyl, and 4′-monomethyl CHPEs were tested as unresolved diastereomeric mixtures, with the authors noting that separation was difficult and binding affinity estimates therefore represent averaged values useful only for crude comparison [1]. In contrast, the non-methylated analog 3d exists as a single diastereoisomer (Ki = 4 nM), and the 4′-monomethyl analog 3c can exist as two diastereomers [1]. The unalkylated target compound, unlike its N-propyl or N-substituted counterparts, provides a stereochemically defined scaffold where both the piperidine nitrogen and the cyclohexyl substitution pattern can be independently varied, enabling systematic investigation of stereochemistry-activity relationships that are precluded in N-alkylated analogs where diastereomer separation is even more challenging .

Stereochemistry Diastereomers Chiral resolution

Optimal Procurement Scenarios for 3-(3-Methylcyclohexyl)piperidine Based on Differential Evidence


D₂/D₄ Dopamine Receptor Probe Development Requiring Nanomolar Affinity with D₁ Sparing

Research groups developing D₂-like or D₄-selective dopamine receptor ligands should prioritize 3-(3-Methylcyclohexyl)piperidine over aromatic 3-phenylpiperidine analogs. The N-propyl derivative of the target compound (3b) demonstrates D₂ high-affinity Ki of 5 nM with D₁ Ki > 10,000 nM—a selectivity window exceeding 2,000-fold, which is approximately 8- to 90-fold wider than aromatic PPE counterparts [1]. The target secondary amine permits tailored N-substitution to optimize both affinity and selectivity while preserving the 3-methylcyclohexyl pharmacophore that, based on Macchia et al. 2003 evidence, engages the receptor through hydrophobic interactions rather than π-π stacking [1][2]. This scenario is particularly relevant for programs investigating the role of D₄ receptor activation in cognitive function and ADHD, where the partially agonistic profile of CHPE derivatives has been functionally validated through melatonin synthesis suppression assays [2].

Multistep Synthesis of N-Functionalized Piperidine Derivatives Requiring a Free Secondary Amine Handle

For synthetic chemistry groups requiring a 3-(3-methylcyclohexyl)piperidine scaffold as a late-stage diversification point, the target compound (CAS 693772-85-9) is the only viable procurement choice. Its free secondary amine enables N-alkylation, N-acylation, N-sulfonylation, and reductive amination, whereas the more commonly listed N-substituted isomer 1-(3-methylcyclohexyl)piperidine (CAS 46179-98-0) is a tertiary amine incapable of further N-functionalization without preliminary dealkylation . The documented use of 3-substituted piperidines as intermediates in Preclamol and Niraparib synthesis underscores the practical value of the C-3 substitution pattern with a free NH . The robust sp³–sp³ coupling methodology (Synlett 2015) further validates the synthetic accessibility of this scaffold class .

Stereochemistry-Activity Relationship (SSAR) Studies Leveraging Multiple Diastereomeric Forms

Investigators pursuing stereochemistry-activity relationships in piperidine-based ligands should select 3-(3-Methylcyclohexyl)piperidine over the non-methylated 3-cyclohexylpiperidine analog. With two stereogenic centers generating up to four possible diastereomers, the target compound provides a richer chiral matrix for mapping the stereochemical determinants of receptor binding [2]. In contrast, the non-methylated analog 3-cyclohexylpiperidine offers only two enantiomers, limiting stereochemical SAR resolution. The free NH of the target compound also enables diastereomer separation via classical chiral salt resolution prior to N-functionalization—an option unavailable with N-alkylated derivatives, which Macchia et al. tested only as unresolved diastereomeric mixtures due to separation difficulties [2].

Lead-Oriented Synthesis Programs Requiring sp³-Rich Piperidine Building Blocks

For medicinal chemistry programs prioritizing three-dimensional molecular complexity and lead-like properties, 3-(3-Methylcyclohexyl)piperidine represents an sp³-enriched building block aligned with the lead-oriented synthesis paradigm. The completely saturated bicyclic scaffold with LogP 2.8123 falls within favorable physicochemical space for CNS drug discovery . The two-step synthetic methodology reported by Subota et al. (Synlett 2015) enables multigram preparation of 3-(cyclo)alkylpiperidines, positioning this compound class as accessible and scalable intermediates for fragment-based and diversity-oriented synthesis approaches . The compound's classification as a valuable building block for medicinal chemistry is further reinforced by its documented role in synthesizing clinically relevant targets including Preclamol and Niraparib .

Quote Request

Request a Quote for 3-(3-Methylcyclohexyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.